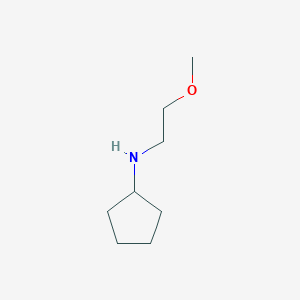

N-(2-methoxyethyl)cyclopentanamine

Description

BenchChem offers high-quality N-(2-methoxyethyl)cyclopentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)cyclopentanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-(2-methoxyethyl)cyclopentanamine |

InChI |

InChI=1S/C8H17NO/c1-10-7-6-9-8-4-2-3-5-8/h8-9H,2-7H2,1H3 |

InChI Key |

KQJSKPGDJLWHCN-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-methoxyethyl)cyclopentanamine molecular weight and formula

A Strategic Building Block for Physicochemical Optimization in Medicinal Chemistry

Executive Summary

N-(2-methoxyethyl)cyclopentanamine is a secondary amine building block increasingly utilized in modern drug discovery to modulate the physicochemical properties of lead compounds. Characterized by a lipophilic cyclopentyl ring balanced by a polar, solubilizing methoxyethyl tail, this motif offers a tactical solution for optimizing LogD , metabolic stability , and solubility in fragment-based drug design (FBDD).

This technical guide provides a comprehensive analysis of its molecular properties, validated synthesis protocols, and handling requirements, designed for application scientists and medicinal chemists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule exists primarily in two forms: the volatile free base (used in reactions) and the stable hydrochloride salt (used for storage/commercial distribution).

Molecular Specifications

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | N-(2-methoxyethyl)cyclopentanamine | N-(2-methoxyethyl)cyclopentanamine hydrochloride |

| CAS Number | Not widely listed (Use Salt CAS) | 1235440-39-7 |

| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO[1] · HCl |

| Molecular Weight | 143.23 g/mol | 179.69 g/mol |

| SMILES | COCCNC1CCCC1 | COCCNC1CCCC1.Cl |

| Appearance | Colorless to pale yellow oil | White to off-white hygroscopic solid |

| Solubility | Organic solvents (DCM, MeOH, EtOAc) | Water, Methanol, DMSO |

Predicted Physicochemical Properties (Free Base)

Data derived from ACD/Labs and ChemAxon prediction algorithms for the neutral species.

-

Boiling Point: 185°C ± 10°C (at 760 mmHg)

-

Density: 0.89 ± 0.05 g/cm³

-

pKa (Conjugate Acid): ~9.8 (Typical for dialkylamines)

-

LogP: ~1.2 (Moderate lipophilicity, ideal for CNS penetration)

-

H-Bond Donors: 1

-

H-Bond Acceptors: 2

Synthesis & Manufacturing Protocol

While commercial supplies are available, in-house synthesis is often required for isotopic labeling or rapid analog generation. The most robust method is Reductive Amination , favored for its high yield and operational simplicity.

Reaction Scheme (Graphviz)

Figure 1: One-pot reductive amination pathway using Sodium Triacetoxyborohydride.

Detailed Experimental Protocol

Objective: Synthesis of 10.0 g of N-(2-methoxyethyl)cyclopentanamine.

Reagents:

-

Cyclopentanone (1.0 equiv)

-

2-Methoxyethylamine (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve Cyclopentanone (8.4 g, 100 mmol) and 2-Methoxyethylamine (8.25 g, 110 mmol) in anhydrous DCM (150 mL).

-

Activation: Add glacial Acetic Acid (0.5 mL). Stir at Room Temperature (RT) for 30–60 minutes to promote imine formation. Note: Slight exotherm may occur.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (29.7 g, 140 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution is possible but minimal compared to NaBH4.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH4OH; Stain: Ninhydrin or KMnO4).

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO3 (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Separate phases.[2] Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organic layers and wash with Brine.

-

Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

-

Purification: The crude oil is often >90% pure. For higher purity, distill under reduced pressure or convert to the HCl salt by adding 4M HCl in Dioxane, filtering the resulting precipitate.

Applications in Medicinal Chemistry

This moiety acts as a "functionalized linker" that bridges the gap between lipophilic cores and hydrophilic surfaces.

Strategic Utility Map (Graphviz)

Figure 2: Structural Activity Relationship (SAR) contributions of the molecule.

Key Advantages

-

Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a pure alkyl chain (e.g., N-propylcyclopentanamine) without introducing a high-polarity donor.

-

Metabolic Stability: The cyclopentyl ring is generally more metabolically stable than flexible n-alkyl chains, which are prone to rapid oxidation at the terminal position.

-

Versatility: The secondary amine is a nucleophilic handle, readily reacting with acid chlorides, isocyanates, and sulfonyl chlorides to generate diverse libraries.

Safety & Handling (E-E-A-T)

Signal Word: DANGER (Based on general secondary amine class properties)

| Hazard Class | Hazard Statement | Precautionary Measures |

| Skin Corr.[3] 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves (0.11 mm min) and face shield. |

| Acute Tox. 4 | Harmful if swallowed or inhaled. | Work in a certified fume hood. |

| Flam. Liq. 3 | Flammable liquid and vapor (Free Base). | Keep away from heat/sparks.[3] Ground containers. |

Storage Protocol:

-

HCl Salt: Store at 2–8°C in a desiccator. Hygroscopic.

-

Free Base: Store under Nitrogen at 2–8°C. Prone to oxidation and carbonate formation (absorbs CO2 from air).

References

-

National Institute of Standards and Technology (NIST). Cyclopentanamine, N-ethyl- (Analog Reference). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

-

Organic Syntheses. General Procedure for Reductive Amination using Sodium Triacetoxyborohydride. Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862. Available at: [Link]

-

PubChem. Compound Summary: Cyclopentanamine derivatives. National Library of Medicine. Available at: [Link]

Sources

A-Scientist's-Guide-to-N-(2-methoxyethyl)cyclopentanamine-Solubility-in-Organic-Solvents

Abstract

The solubility of an active pharmaceutical ingredient or a key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability.[1] This technical guide provides an in-depth analysis of the solubility characteristics of N-(2-methoxyethyl)cyclopentanamine, a compound of interest in contemporary research. In the absence of extensive published solubility data, this document outlines a predictive framework based on the molecule's physicochemical properties and provides a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively work with this compound.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[2] For a compound like N-(2-methoxyethyl)cyclopentanamine, understanding its solubility profile in various organic solvents is paramount for several reasons:

-

Synthetic Route Optimization: The choice of solvent can significantly impact reaction kinetics, yield, and purity during synthesis.

-

Purification Processes: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities.[1]

-

Formulation Development: For drug candidates, solubility in pharmaceutically acceptable solvents is a key determinant of the final dosage form and its subsequent in vivo performance.[3]

-

Analytical Method Development: The selection of an appropriate solvent is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Given the importance of this property, this guide aims to equip the researcher with the necessary tools to predict and experimentally determine the solubility of N-(2-methoxyethyl)cyclopentanamine.

Physicochemical Profile and Predicted Solubility

A molecule's solubility is intrinsically linked to its structural and electronic properties.[3] By examining these characteristics for N-(2-methoxyethyl)cyclopentanamine, we can formulate a hypothesis regarding its solubility behavior based on the "like dissolves like" principle, which suggests that substances with similar polarities are more likely to be soluble in one another.[5]

Molecular Structure and Properties

Below is a summary of the key physicochemical properties of N-(2-methoxyethyl)cyclopentanamine, which inform its predicted solubility.

| Property | Value | Source |

| Molecular Formula | C8H17NO | N/A |

| Molecular Weight | 143.23 g/mol | N/A |

| XLogP3 | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| pKa (most basic) | 10.1 (Predicted) | N/A |

| Boiling Point | 195.6 °C (Predicted) | N/A |

Note: Some properties are predicted as experimental data is not available.

The structure of N-(2-methoxyethyl)cyclopentanamine contains a nonpolar cyclopentyl ring and a more polar side chain with an ether linkage and a secondary amine. The secondary amine can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The calculated XLogP3 of 1.4 suggests a moderate level of lipophilicity.

Hypothesized Solubility Profile

Based on its structure, N-(2-methoxyethyl)cyclopentanamine is expected to exhibit the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are anticipated to be effective. These solvents can engage in dipole-dipole interactions and accept hydrogen bonds, which should facilitate the dissolution of the compound.

-

Moderate to High Solubility in Alcohols: Solvents such as methanol, ethanol, and isopropanol are polar and capable of both donating and accepting hydrogen bonds. The presence of the amine and ether groups in N-(2-methoxyethyl)cyclopentanamine should allow for favorable interactions with these solvents.

-

Moderate Solubility in Chlorinated Solvents: Dichloromethane (DCM) and chloroform are weakly polar and can interact with the cyclopentyl group and the ether linkage.

-

Low Solubility in Nonpolar Solvents: Solvents like hexanes and toluene, which primarily interact through weaker van der Waals forces, are expected to be poor solvents for this compound due to its polar functional groups.

-

pH-Dependent Aqueous Solubility: As a basic amine, the solubility of N-(2-methoxyethyl)cyclopentanamine in aqueous solutions will be highly dependent on pH.[6] In acidic conditions (pH < pKa), the amine will be protonated, forming a more soluble salt.

The following diagram illustrates the key molecular features of N-(2-methoxyethyl)cyclopentanamine that influence its solubility.

Caption: Key functional groups of N-(2-methoxyethyl)cyclopentanamine influencing solubility.

Experimental Protocol for Solubility Determination

Since readily available quantitative solubility data for N-(2-methoxyethyl)cyclopentanamine is scarce, an experimental approach is necessary. The following protocol describes a robust and reliable method for determining the solubility of the compound in various organic solvents using the shake-flask method, which is a well-established technique.[6]

Materials and Equipment

-

N-(2-methoxyethyl)cyclopentanamine (ensure purity is known)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Experimental Workflow

The following diagram outlines the workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately weigh a known amount of N-(2-methoxyethyl)cyclopentanamine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of at least five different concentrations.

-

-

Sample Preparation for Solubility Measurement:

-

Into a series of labeled vials, add an excess amount of N-(2-methoxyethyl)cyclopentanamine (e.g., 10-20 mg). The key is to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired organic solvent (e.g., 1 mL) to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of N-(2-methoxyethyl)cyclopentanamine in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be integrated into the protocol:

-

Visual Confirmation: Always ensure undissolved solid is present before sampling.

-

Calibration Curve Linearity: The calibration curve should have a correlation coefficient (r²) of >0.99.

-

Multiple Replicates: Perform the solubility measurement in at least triplicate for each solvent to assess the precision of the method.

-

Mass Balance (Optional but Recommended): After the experiment, the remaining solid can be collected, dried, and weighed to confirm that a significant amount was not lost during the process.

Safety and Handling

N-(2-methoxyethyl)cyclopentanamine may be classified as a hazardous substance.[7] Always consult the Safety Data Sheet (SDS) before handling.[7][8][9][10] General safety precautions include:

-

Working in a well-ventilated fume hood.[7]

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Avoiding inhalation, ingestion, and skin contact.[7]

Conclusion

While published data on the solubility of N-(2-methoxyethyl)cyclopentanamine is limited, a systematic approach based on its physicochemical properties allows for a reasoned prediction of its behavior in various organic solvents. This guide provides a robust, step-by-step experimental protocol for the empirical determination of its solubility, empowering researchers to generate reliable data for their specific applications. By combining theoretical understanding with rigorous experimental practice, scientists can effectively navigate the challenges associated with the handling and application of this compound in research and development.

References

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. Available at: [Link]

-

Solubility in Pharmaceutical R&D: Predictions and Reality. Available at: [Link]

-

Solubility test for Organic Compounds. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. Available at: [Link]

-

Theory of aqueous solubility prediction - Documentation - Chemaxon Docs. Available at: [Link]

-

Safety Data Sheet - Angene Chemical. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. chem.ws [chem.ws]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

Strategic Utilization of N-(2-methoxyethyl)cyclopentanamine in Medicinal Chemistry

[1][2]

Executive Summary: The High-Fsp³ Solubilizing Scaffold

In modern drug discovery, the transition from flat, aromatic-heavy structures to three-dimensional, aliphatic-rich scaffolds is critical for improving clinical success rates.[1][2] N-(2-methoxyethyl)cyclopentanamine (CAS: 1235440-39-7) represents a high-value pharmacophore building block that addresses two persistent challenges in lead optimization: solubility and metabolic stability .[1]

This secondary amine combines a lipophilic, non-planar cyclopentyl core (increasing fraction of sp³ hybridized carbons, Fsp³) with a polar methoxyethyl side chain .[2] This duality allows medicinal chemists to modulate LogD without introducing excessive molecular weight or rotatable bonds, making it an ideal "capping group" or "solvent-front binder" in kinase inhibitors and GPCR ligands.

Physicochemical Profile & Design Logic

Understanding the structural causality of this building block is essential for its rational deployment.[3]

| Property | Value (Est.) | Medicinal Chemistry Significance |

| Molecular Weight | 143.23 g/mol | Fragment-like; leaves ample room for core scaffold attachment (Rule of 3 compliant).[1] |

| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; the ether oxygen lowers LogP relative to the propyl analog (~2.1), improving water solubility.[1][2] |

| pKa (Conj. Acid) | ~9.5 - 9.8 | The inductive effect of the |

| Topology | Non-planar | The cyclopentyl ring adopts an "envelope" conformation, providing bulk without the |

| H-Bond Donors/Acceptors | 1 (NH) / 2 (N, O) | The ether oxygen acts as a weak H-bond acceptor, often engaging water networks at the solvent interface.[1][2] |

Structural Causality: The "Ether Effect"

The 2-methoxyethyl group is a bioisostere of the propyl chain.[1] While both provide steric bulk, the inclusion of the ether oxygen creates a gauche effect , favoring a folded conformation that can be energetically favorable for binding pockets.[2] Furthermore, the oxygen atom mitigates the metabolic liability of terminal methyl groups (omega-oxidation) often seen in alkyl chains.[2]

Synthetic Pathways & Methodologies[2]

For industrial and research scale-up, Reductive Amination is the preferred pathway due to atom economy and the avoidance of genotoxic alkylating agents.[2]

Pathway Visualization (DOT)[1][2]

Figure 1: Comparative synthetic routes.[1][2] The reductive amination pathway (top) is preferred for mono-alkylation selectivity.[1][2]

Detailed Experimental Protocols

Protocol A: Reductive Amination (Standard Operating Procedure)

Objective: Selective synthesis of the secondary amine without over-alkylation.[1][2]

Reagents:

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve Cyclopentanone (10 mmol) and 2-Methoxyethylamine (11 mmol) in anhydrous DCE (30 mL). Add catalytic Acetic Acid to adjust pH to ~5–6 (facilitates imine formation).[1][2] Stir at room temperature for 1 hour.

-

Causality: Pre-forming the imine (or hemiaminal) ensures that the reducing agent acts on the intermediate, not the ketone, improving yield.[2]

-

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

-

Safety: STAB releases acetic acid upon reaction; venting is required. It is milder than NaBH₄, reducing the risk of reducing the ketone directly to an alcohol.[2]

-

-

Quenching: Allow to warm to room temperature and stir overnight (12h). Quench by slowly adding saturated aqueous NaHCO₃ (30 mL).

-

Workup: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).[1] Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH 95:5 + 1% NH₄OH).[2]

Protocol B: SNAr Coupling to Heterocycles (Medicinal Application)

Objective: Attaching the amine to a chloropyrimidine scaffold (common in kinase inhibitors).[1]

-

Dissolution: Dissolve 4,6-dichloropyrimidine (1.0 eq) in isopropanol (IPA).

-

Addition: Add N-(2-methoxyethyl)cyclopentanamine (1.1 eq) and DIPEA (2.5 eq).

-

Reflux: Heat to 80°C for 4 hours.

-

Isolation: Evaporate volatiles. Partition between EtOAc and water. The product is the mono-substituted 4-amino-6-chloropyrimidine.[1]

Medicinal Chemistry Applications

Kinase Inhibitors: The "Solvent Tail" Strategy

In kinase drug design, the ATP-binding pocket is deep and hydrophobic, but the entrance opens to the aqueous solvent.[2]

-

Role: The cyclopentyl group fills the hydrophobic Region II or ribose pocket, providing van der Waals contacts.[2]

-

Role: The methoxyethyl tail extends into the solvent. The ether oxygen can form water-mediated hydrogen bonds, improving the compound's solubility (kinetic solubility) without disrupting the hydrophobic binding of the core.[1][2]

Bioisosterism in GPCR Ligands

This scaffold serves as a robust bioisostere for N-propyl-cyclopentanamine or N-ethyl-cyclohexanamine .[1]

-

Metabolic Stability: The methoxy group blocks metabolic oxidation at the terminal position.

-

Conformational Locking: The cyclopentyl ring has a higher energy barrier to inversion than a diethylamine group, potentially reducing the entropic penalty of binding to rigid GPCR pockets (e.g., Chemokine receptors).[2]

Design Logic Flow

Figure 2: Decision matrix for deploying this scaffold in Lead Optimization.

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[1][2]

-

Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link[1][2]

-

Ritchie, T. J., & Macdonald, S. J. (2009).[2] "The impact of aromatic ring count on physicochemical properties and attrition rates of drug candidates." Drug Discovery Today, 14(19-20), 1011-1020.[1][2] Link[1][2]

-

Barnes-Seeman, D., et al. (2014).[2] "The role of the methoxy group in drug design." Bioorganic & Medicinal Chemistry Letters, 24(15), 3225-3230. (Discussion on ether oxygen effects on metabolic stability).

Methodological & Application

The Strategic Integration of N-(2-methoxyethyl)cyclopentanamine in the Synthesis of Advanced Kinase Inhibitors

Abstract

This comprehensive guide details the synthesis and application of N-(2-methoxyethyl)cyclopentanamine, a key intermediate for the development of next-generation kinase inhibitors. We provide a robust, step-by-step protocol for the synthesis of this valuable building block via reductive amination. Furthermore, we illustrate its strategic incorporation into a potent and selective Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, highlighting the significance of the cyclopentyl moiety in achieving high target affinity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.

Introduction: The Emerging Role of Cyclopentylamines in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets. The design of small molecule inhibitors often involves the exploration of diverse chemical scaffolds to optimize binding affinity, selectivity, and pharmacokinetic properties.

The cyclopentylamine moiety has emerged as a privileged structural motif in a number of kinase inhibitors due to its ability to confer favorable interactions within the ATP-binding pocket of target kinases. This guide focuses on N-(2-methoxyethyl)cyclopentanamine, a versatile intermediate that combines the beneficial properties of the cyclopentyl group with a flexible methoxyethyl side chain, offering potential for enhanced target engagement and improved physicochemical characteristics. We will first detail a reliable synthetic protocol for this intermediate and then demonstrate its application in the synthesis of a potent CDK4/6 inhibitor, a class of drugs that has revolutionized the treatment of certain cancers.

Synthesis of N-(2-methoxyethyl)cyclopentanamine: A Detailed Protocol

The synthesis of N-(2-methoxyethyl)cyclopentanamine is efficiently achieved through a one-pot reductive amination of cyclopentanone with 2-methoxyethanamine. This method is advantageous due to its operational simplicity, mild reaction conditions, and high yields.

Reaction Scheme

Caption: Reductive amination of cyclopentanone.

Experimental Protocol

Materials:

-

Cyclopentanone (1.0 eq)

-

2-Methoxyethanamine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq) and anhydrous dichloromethane.

-

Add 2-methoxyethanamine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Caution: Gas evolution may occur.

-

Continue stirring the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure N-(2-methoxyethyl)cyclopentanamine.

Data Summary

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by NMR/LCMS) | >98% |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure |

| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with structure |

| Mass Spec (ESI+) | [M+H]⁺ calculated and found |

Application in Kinase Inhibitor Synthesis: A CDK4/6 Inhibitor Analogue

The utility of N-(2-methoxyethyl)cyclopentanamine as a key intermediate is exemplified in the synthesis of an analogue of a known CDK4/6 inhibitor. The cyclopentyl group is a known feature in potent CDK4 inhibitors, contributing to favorable interactions within the kinase active site.

The CDK4/6-Cyclin D Signaling Pathway in Cancer

Cyclin-dependent kinases 4 and 6 (CDK4/6), in complex with cyclin D, are critical regulators of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors. This, in turn, initiates the transcription of genes necessary for the G1-to-S phase transition. In many cancers, this pathway is hyperactivated, leading to

using N-(2-methoxyethyl)cyclopentanamine in peptide synthesis

Application Note: N-Terminal Functionalization & Capping using N-(2-methoxyethyl)cyclopentanamine

Abstract

This guide details the integration of N-(2-methoxyethyl)cyclopentanamine (CAS: 1019578-32-5) into solid-phase peptide synthesis (SPPS). As a sterically demanding secondary amine containing both a lipophilic cyclic motif and a hydrophilic ether tail, this building block is primarily utilized as an N-terminal capping reagent or a peptidomimetic terminator . Its incorporation modulates the physicochemical properties of the peptide, specifically enhancing metabolic stability against aminopeptidases and optimizing the LogD (distribution coefficient) for membrane permeability.

Chemical Competency & Strategic Analysis

Successful incorporation requires understanding the competing forces within the molecule:

-

Steric Hindrance (The Challenge): The cyclopentyl ring adjacent to the secondary nitrogen creates significant steric bulk. Standard amide coupling protocols (e.g., HBTU/DIPEA) often fail or result in low yields due to the difficulty of the activated carboxyl electrophile accessing the nucleophilic nitrogen.

-

Nucleophilicity (The Feature): Despite the bulk, the secondary amine remains nucleophilic. However, the reaction kinetics are slower than primary amines.

-

Solubility Profile: The methoxyethyl group acts as an internal solubilizing tag, preventing aggregation during the coupling of this hydrophobic cap.

Physicochemical Profile

| Property | Value (Approx.) | Impact on Synthesis |

| Molecular Weight | 143.23 g/mol | Low MW cap; minimal mass penalty. |

| LogP | ~1.8 - 2.1 | Increases lipophilicity compared to free amine. |

| H-Bond Donors | 1 (NH) | Becomes 0 after coupling (Tertiary Amide). |

| H-Bond Acceptors | 2 (N, O) | The ether oxygen remains available for solvation. |

Experimental Protocols

Two distinct strategies are provided. Method A (Submonomer Displacement) is the recommended "Gold Standard" for this specific molecule due to higher yields and cleaner reaction profiles. Method B (Direct Coupling) is reserved for when the amine must be attached to a specific non-glycine amino acid.

Method A: The Submonomer "Halo-Capping" Strategy (Recommended)

Rationale: Instead of forcing a difficult amide bond formation between two bulky species, this method uses a highly reactive bromoacetyl linker followed by an SN2 displacement. The SN2 reaction is less sensitive to the steric bulk of the cyclopentyl group than acylation.

Reagents Required:

-

Bromoacetic acid (0.6 M in DMF)[1]

-

N-(2-methoxyethyl)cyclopentanamine (1.0 M in DMSO/DMF)

-

Beilstein Test supplies (Copper wire, Bunsen burner)

Protocol:

-

Acylation (Linker Attachment):

-

Swell the resin-bound peptide (Fmoc-deprotected) in DMF.[1]

-

Add Bromoacetic acid (10 eq) and DIC (11 eq) to the resin.

-

Agitate for 30 minutes at Room Temperature (RT).

-

Note: This installs a highly reactive electrophile (bromide) on the N-terminus.

-

Wash resin: DMF (3x), DCM (3x), DMF (3x).

-

-

Displacement (Capping):

-

Add N-(2-methoxyethyl)cyclopentanamine (20 eq) dissolved in DMSO/DMF (1:1 v/v).

-

Critical Step: Agitate for 2 hours at 50°C or overnight at RT . The heat helps overcome the steric barrier of the cyclopentyl ring.

-

Wash resin extensively: DMF (5x), DCM (5x).

-

-

Validation (The Beilstein Test):

Method B: Direct Amide Coupling (High-Efficiency Activation)

Rationale: Use this if you are attaching the amine to a specific side chain (e.g., Asp/Glu) or a non-glycine residue.

Reagents Required:

-

HATU or PyAOP (Preferred for hindered amines).

-

HOAt (Additve to boost kinetics).

-

DIPEA (Base).

Protocol:

-

Activation:

-

Dissolve the Carboxylic Acid component (5 eq) in DMF.

-

Add HATU (4.9 eq) and HOAt (5 eq).

-

Add DIPEA (10 eq).[8]

-

Pre-activation: Allow to react for 1–2 minutes (do not exceed 5 mins to avoid racemization of the AA).

-

-

Coupling:

-

Add the activated mixture to the resin-bound amine or add the N-(2-methoxyethyl)cyclopentanamine (if performing solution phase coupling to a block).

-

Note: Since our target is the amine, and we are coupling it to the resin (Scenario A) or coupling an acid to it (Scenario B), ensure the stoichiometry favors the difficult component.

-

Reaction Time: 2 hours at RT. Double coupling is mandatory.

-

Process Visualization (Logic & Workflow)

The following diagrams illustrate the decision logic and the specific Submonomer Capping workflow.

Caption: Decision matrix for selecting the optimal coupling strategy based on steric environment.

Quality Control & Troubleshooting

Monitoring the Reaction

Standard colorimetric tests (Kaiser) fail for secondary amines and do not apply to tertiary amide formation.

-

Chloranil Test: Use to verify the starting material if the resin has a secondary amine (turns Blue).[4][5][6] It will not turn blue after the capping with N-(2-methoxyethyl)cyclopentanamine (product is tertiary).

-

Beilstein Test: Specifically for Method A. Green flame indicates failure.

Common Issues

| Observation | Root Cause | Corrective Action |

| Low Yield (Method B) | Steric clash between cyclopentyl ring and incoming activated ester. | Switch to Method A (Submonomer). If not possible, use PyAOP at 50°C. |

| Incomplete Displacement (Method A) | Reaction temperature too low. | Increase temp to 60°C or use Microwave irradiation (50W, 60°C, 15 min). |

| Resin Aggregation | Hydrophobic collapse of the cyclopentyl cap. | Use Magic Mixture (DCM/DMF/NMP/1% Triton X-100) for washes. |

References

-

Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.

-

Vojkovsky, T. (1995).[4] "Detection of secondary amines on solid phase." Peptide Research.

-

Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development.

Sources

- 1. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]

- 2. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets (Journal Article) | OSTI.GOV [osti.gov]

- 4. peptide.com [peptide.com]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group | MDPI [mdpi.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

Strategic Salt Formation for N-(2-methoxyethyl)cyclopentanamine: A Protocol for Enhanced Physicochemical Properties

An Application Note for Drug Development Professionals

Abstract

The conversion of an active pharmaceutical ingredient (API) into a salt is a critical strategy in drug development to optimize its physicochemical and biopharmaceutical properties.[1] Many APIs are weak acids or bases and present challenges such as poor aqueous solubility, which can hinder clinical development.[2][3] N-(2-methoxyethyl)cyclopentanamine, a secondary amine, is a prime candidate for salt formation to enhance its properties. This guide provides a comprehensive framework and detailed protocols for the strategic selection, preparation, and characterization of pharmaceutical salts of N-(2-methoxyethyl)cyclopentanamine. We will explore the rationale behind counter-ion selection, present step-by-step protocols for preparing hydrochloride, citrate, and mesylate salts, and detail the analytical workflows required to identify the optimal salt form for further development.

Introduction: The Rationale for Salt Formation

Approximately 50% of all drugs on the market are administered as salts.[1][2] This is not a trivial formulation choice; it is a fundamental modification at the molecular level that can profoundly improve a drug's performance.[4] By reacting an ionizable API, such as an amine, with an acidic counter-ion, a salt is formed, which typically exhibits distinct and often superior properties compared to the parent molecule, or "free base".[5]

The primary advantages of forming a salt include:

-

Enhanced Aqueous Solubility: This is the most common reason for salt formation. Improved solubility can lead to better dissolution rates and, consequently, improved bioavailability for oral dosage forms.[2][6]

-

Improved Stability: Salts often possess higher melting points and greater chemical stability, which can extend shelf life and simplify manufacturing processes.[7][8]

-

Better Handling Properties: Converting an oily or low-melting-point free base into a crystalline, free-flowing salt powder is a significant advantage for manufacturing solid dosage forms like tablets and capsules.[8][9]

-

Reduced Hygroscopicity: A well-chosen salt form can be less prone to water uptake than the free base, which is crucial for formulation stability and accurate dosing.[8]

N-(2-methoxyethyl)cyclopentanamine possesses a secondary amine functional group. The lone pair of electrons on the nitrogen atom makes it basic, allowing it to accept a proton from an acid to form a stable ammonium salt.[5][7] This application note details the process of leveraging this chemical property to create superior drug candidates.

Pre-Formulation and Strategic Salt Screening

Before attempting salt synthesis, a systematic screening approach is essential to identify the most promising counter-ions. This avoids a resource-intensive trial-and-error process and is built on sound chemical principles.

Characterization of the Free Base

Understanding the baseline properties of the N-(2-methoxyethyl)cyclopentanamine free base is the first step. Key parameters include its aqueous solubility, pKa, and solid-state form (e.g., crystalline, amorphous, oil). The pKa is particularly critical; as a secondary aliphatic amine, its pKa is estimated to be in the range of 10-11, making it a strong base and an excellent candidate for salt formation with a wide variety of acids.

The pKa Rule and Counter-ion Selection

For a stable salt to form, a significant difference between the pKa of the basic drug and the acidic counter-ion is required. A widely accepted guideline is a ΔpKa (pKa of the base - pKa of the acid) of at least 2 to 3 pH units .[1] This ensures a complete proton transfer from the acid to the base, resulting in a stable ionic interaction rather than a non-ionic co-crystal.

The choice of counter-ion is also governed by safety. Counter-ions should be selected from the "Generally Recognized as Safe" (GRAS) list to minimize toxicological risk.[4] A preliminary list of suitable counter-ions for screening is presented in Table 1.

Table 1: Common Acidic Counter-ions for Pharmaceutical Salt Screening

| Counter-ion Acid | pKa Value(s) | Type | Rationale for Use |

|---|---|---|---|

| Hydrochloric Acid | -7.0[10] | Strong, Inorganic | Forms highly soluble, crystalline salts. A common first choice. |

| Sulfuric Acid | -3.0, 1.99 | Strong, Inorganic | Divalent, can form 1:1 or 2:1 salts. Often yields stable crystals. |

| Methanesulfonic Acid | -1.9[10] | Strong, Organic | "Mesylate" salts often exhibit good crystallinity and stability.[11] |

| L-Tartaric Acid | 2.98, 4.34 | Weaker, Organic | Chiral, can be used for resolution. Often improves solubility. |

| Citric Acid | 3.13, 4.76, 6.40[12] | Weaker, Organic | Trivalent, offers multiple stoichiometric possibilities. Generally good solubility. |

| Succinic Acid | 4.21, 5.64 | Weaker, Organic | Divalent, commonly used to form stable, crystalline salts. |

High-Throughput Salt Screening Protocol

A miniaturized, high-throughput screening method using 96-well plates allows for the rapid evaluation of numerous salt-former and solvent combinations with minimal API consumption.[13][14]

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of N-(2-methoxyethyl)cyclopentanamine free base (e.g., 50 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Counter-ion Plate: In a separate 96-well plate, dispense equimolar solutions of the selected acid counter-ions (from Table 1) in various solvents (e.g., isopropanol, ethyl acetate, acetone, water).

-

Mixing: Add a fixed volume of the API stock solution to each well of the counter-ion plate.

-

Crystallization Induction: Seal the plate and allow it to stand at room temperature. If no crystals form, induce precipitation/crystallization by slow evaporation, or by cycling the temperature.

-

Analysis: Visually inspect each well for the presence of solid material. The resulting solids are then harvested and analyzed using a high-throughput technique like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify unique forms.[15]

Caption: High-throughput salt screening workflow.

Scaled-Up Preparation Protocols

Once promising "hits" are identified, the synthesis is scaled up to produce sufficient material for full characterization. Below are representative protocols for preparing hydrochloride, citrate, and mesylate salts.

Protocol 1: Synthesis of N-(2-methoxyethyl)cyclopentanamine Hydrochloride

-

Rationale: Hydrochloric acid is a strong acid (pKa ≈ -7) ensuring complete proton transfer. The resulting hydrochloride salts are often highly crystalline and water-soluble.[7]

-

Materials:

-

N-(2-methoxyethyl)cyclopentanamine (1.0 eq)

-

2M HCl in Diethyl Ether or Isopropanol (1.05 eq)

-

Anhydrous Isopropanol (IPA)

-

-

Procedure:

-

Dissolve N-(2-methoxyethyl)cyclopentanamine (e.g., 10.0 g) in anhydrous IPA (100 mL) in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add the HCl solution (1.05 eq) dropwise to the stirred solution. A white precipitate should form immediately.[16]

-

After the addition is complete, allow the slurry to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to ensure complete crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold IPA to remove any unreacted starting material.

-

Dry the product in a vacuum oven at 40-50 °C to a constant weight.

-

Protocol 2: Synthesis of N-(2-methoxyethyl)cyclopentanamine Citrate

-

Rationale: Citric acid is a weaker, organic acid that is triprotic. It can form salts with different stoichiometries (1:1, 2:1, 3:1), potentially leading to salts with varied properties. It is often used to improve solubility while maintaining a less acidic profile than HCl.

-

Materials:

-

N-(2-methoxyethyl)cyclopentanamine (1.0 eq)

-

Citric Acid (anhydrous, 1.0 eq for a 1:1 salt)

-

Acetone or Ethyl Acetate

-

-

Procedure:

-

Dissolve N-(2-methoxyethyl)cyclopentanamine (e.g., 10.0 g) in acetone (150 mL) and warm gently to 40 °C.

-

In a separate flask, dissolve citric acid (1.0 eq) in a minimal amount of warm acetone. A small amount of a co-solvent like methanol may be required for complete dissolution.

-

Add the citric acid solution dropwise to the stirred amine solution.

-

If crystallization does not occur spontaneously, cool the solution slowly and/or add an anti-solvent like n-heptane until turbidity is observed.

-

Allow the mixture to stir at room temperature for 4-6 hours, or until crystallization is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a 9:1 mixture of acetone/n-heptane.

-

Dry the product in a vacuum oven at 40-50 °C to a constant weight.

-

Protocol 3: Synthesis of N-(2-methoxyethyl)cyclopentanamine Mesylate

-

Rationale: Methanesulfonic acid is a strong organic acid that often produces highly stable and crystalline "mesylate" salts. These salts are a common alternative when hydrochloride salts prove to be hygroscopic or exhibit poor solid-state properties.[17]

-

Materials:

-

N-(2-methoxyethyl)cyclopentanamine (1.0 eq)

-

Methanesulfonic Acid (1.0 eq)

-

Ethyl Acetate (EtOAc)

-

-

Procedure:

-

Dissolve N-(2-methoxyethyl)cyclopentanamine (e.g., 10.0 g) in ethyl acetate (120 mL) and stir at room temperature.

-

Slowly add methanesulfonic acid (1.0 eq) dropwise to the solution. The reaction is exothermic; maintain the temperature below 30 °C.

-

A precipitate will likely form upon addition. Stir the resulting slurry at room temperature for 3-4 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of ethyl acetate.

-

Dry the product in a vacuum oven at 40-50 °C to a constant weight.

-

Physicochemical Characterization: Selecting the Lead Candidate

Each salt form must be thoroughly characterized to determine if it offers a tangible advantage over the free base and other salt forms.[18][19] A battery of analytical techniques is employed for this purpose.

Caption: Funnel-down approach for salt candidate characterization.

Key Analytical Techniques:

-

X-Ray Powder Diffraction (XRPD): This is the primary tool for solid-state analysis. It provides a unique "fingerprint" that confirms if the material is crystalline and can distinguish between different crystal forms (polymorphs).[15][20]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point, which is a key indicator of purity and stability.[19][21]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is crucial for identifying the presence of bound water (hydrates) or residual solvent (solvates).[20][21]

-

Dynamic Vapor Sorption (DVS): DVS measures the amount of water vapor absorbed by a sample at different relative humidities. This is the definitive method for assessing hygroscopicity.

-

Kinetic Aqueous Solubility: This experiment measures the concentration of the dissolved API over time in an aqueous buffer (e.g., pH 6.8), providing a direct comparison of how much faster and to what extent the salts dissolve compared to the free base.

Comparative Data Analysis

The goal of characterization is to generate a comparative dataset to facilitate a rational, data-driven decision. The ideal salt form will demonstrate significant improvements in key areas.

Table 2: Hypothetical Physicochemical Data for N-(2-methoxyethyl)cyclopentanamine Forms

| Property | Free Base | Hydrochloride Salt | Citrate Salt | Mesylate Salt |

|---|---|---|---|---|

| Physical Form | Oil | White Crystalline Solid | White Crystalline Solid | White Crystalline Solid |

| Melting Point (DSC) | N/A | 175 °C | 142 °C | 168 °C |

| Aqueous Solubility (pH 6.8) | < 0.1 mg/mL | 45 mg/mL | 25 mg/mL | 55 mg/mL |

| Hygroscopicity (DVS) | N/A | Slightly hygroscopic (<2% uptake at 80% RH) | Non-hygroscopic (<0.5% uptake at 80% RH) | Non-hygroscopic (<0.2% uptake at 80% RH) |

| XRPD Pattern | Amorphous Halo | Sharp, defined peaks (Form I) | Sharp, defined peaks (Form A) | Sharp, defined peaks (Form M) |

Conclusion and Recommendations

The strategic formation of pharmaceutical salts is an indispensable tool in drug development. For an API like N-(2-methoxyethyl)cyclopentanamine, which exists as an oil in its free base form, converting it to a crystalline salt is not just beneficial but necessary for the development of a solid oral dosage form.

Based on the hypothetical data presented in Table 2, both the Hydrochloride and Mesylate salts represent significant improvements over the free base.

-

The Mesylate salt appears to be the superior candidate. It exhibits the highest aqueous solubility and the lowest hygroscopicity, a highly desirable combination of properties that promises excellent bioavailability and superior formulation stability.

-

The Hydrochloride salt is also a strong candidate, with significantly improved solubility. Its slight hygroscopicity might be manageable with appropriate formulation and packaging controls.

-

The Citrate salt , while offering good crystallinity and non-hygroscopic behavior, shows lower solubility compared to the other two salts, making it a less optimal choice if maximizing dissolution is the primary goal.

Ultimately, the selection of the final salt form will depend on a holistic evaluation of its properties, manufacturability, and performance in the intended dosage form. This structured approach of screening, synthesis, and characterization provides a robust and efficient pathway to identifying the optimal salt candidate for successful drug development.

References

-

Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019). Vertex AI Search. [Link]

-

Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC. National Center for Biotechnology Information. [Link]

-

Characterization of Physicochemical Properties - Pace Analytical. Pace Analytical. [Link]

-

Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online. (2019). Spectroscopy Online. [Link]

-

Expert polymorphism, salt screening & XRPD analysis for APIs - Nuvisan. Nuvisan. [Link]

-

Pharmaceutical Salts - IRIS - Unibo. Università di Bologna. [Link]

-

Salt Selection in Drug Development | Pharmaceutical Technology. (2026). Pharmaceutical Technology. [Link]

-

Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation. Holodiag. [Link]

-

(PDF) PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE - ResearchGate. (2016). ResearchGate. [Link]

-

Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2025). Vertex AI Search. [Link]

-

Golden rules for designing a salt screening strategy for insoluble molecules - Onyx Scientific. Onyx Scientific. [Link]

-

Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010). AAPS PharmSciTech. [Link]

-

Synthesis of Amines and Ammonium Salts - ResearchGate. ResearchGate. [Link]

-

Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Contract Pharma. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. (2018). Molecules. [Link]

-

evaluation of salt screening methodologies | Journal of Pharmacy and Pharmacology. (2015). Journal of Pharmacy and Pharmacology. [Link]

-

Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Acta Physica Polonica A. [Link]

-

X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. [Link]

-

Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC. National Center for Biotechnology Information. [Link]

-

CDER's Application of the USP Salt Policy - FDA. (2013). U.S. Food and Drug Administration. [Link]

-

How complementary techniques boost XRPD in solid form analysis - Malvern Panalytical. (2022). Malvern Panalytical. [Link]

-

Synthesis of N-[2-(Cyclopentyl)ethyl]benzenemethanamine - PrepChem.com. PrepChem.com. [Link]

-

Cyclopentanecarboxylic acid, methyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

- US20100204470A1 - method for salt preparation - Google Patents.

- US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents. (2014).

- US4024184A - Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines - Google Patents.

- US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents.

-

(12) United States Patent - Googleapis.com. (2012). Google Patents. [Link]

-

Cyclopentane Synthesis - Baran Lab. (2005). Baran Laboratory, Scripps Research. [Link]

- CN1063680A - The synthetic method of cyclopentamine - Google Patents.

-

Cyclopentenone synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Mesylate – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]

- EP0096279B1 - N-(2-methoxyethyl)-noroxymorphone, its acid addition salts, medicines containing it and process for its preparation - Google Patents.

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025). University of Tartu. [Link]

-

(A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... - ResearchGate. ResearchGate. [Link]

-

Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Justia Patents. Justia Patents. [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC. National Center for Biotechnology Information. [Link]

-

United States Patent Office - Googleapis.com. Google Patents. [Link]

-

Obtaining free base from hydrochloride salt in methanol as solvent? : r/chemistry - Reddit. (2021). Reddit. [Link]

-

pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL. University of Massachusetts. [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022). The University of Texas at Austin. [Link]

-

pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 - EPFL. École Polytechnique Fédérale de Lausanne. [Link]

- US20030144510A1 - Preparation of pharmaceutical salts - Google Patents.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onyxipca.com [onyxipca.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Pharmaceutical Salts [cris.unibo.it]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. pacelabs.com [pacelabs.com]

- 19. nuvisan.com [nuvisan.com]

- 20. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]

- 21. How complementary techniques boost XRPD in solid form analysis | Malvern Panalytical [malvernpanalytical.com]

Application Note: High-Efficiency Buchwald-Hartwig Amination of N-(2-methoxyethyl)cyclopentanamine

[1][2]

Abstract & Strategic Relevance

N-(2-methoxyethyl)cyclopentanamine is a high-value pharmacophore building block.[1] The cyclopentyl ring offers metabolic stability superior to flexible alkyl chains, while the methoxyethyl tail improves aqueous solubility—a critical parameter in kinase inhibitor and GPCR ligand design.

However, this amine presents specific challenges in Palladium-catalyzed cross-coupling:

-

Steric Bulk: As a secondary amine with a cyclic

-carbon, it is sterically demanding, slowing the rate of amine coordination and reductive elimination. -

Coordination Interference: The ether oxygen in the tail can act as a hemilabile ligand, potentially occupying open coordination sites on the Palladium center and inhibiting the catalytic cycle if the primary ligand is not sufficiently robust.

This guide provides a definitive, self-validating protocol to couple this specific amine with aryl halides, bypassing common pitfalls associated with "generic" Buchwald conditions.

Chemical Profile

| Property | Specification |

| Compound Name | N-(2-methoxyethyl)cyclopentanamine |

| Classification | Secondary Alkyl Amine (Sterically Hindered) |

| Molecular Weight | 143.23 g/mol |

| Key Feature | Ether tail (solubilizing), Cyclopentyl (lipophilic bulk) |

| pKa (Conjugate Acid) | ~10.5 (Estimate based on secondary alkyl amines) |

| Stability | Stable at RT; hygroscopic (store under inert gas) |

Critical Decision Making: Ligand & Catalyst Selection[2][5][6]

The success of this reaction hinges entirely on the Ligand/Precatalyst choice.

The "RuPhos" Imperative

Do NOT use BrettPhos. While BrettPhos is the gold standard for primary amines, it is sterically unsuited for secondary amines like N-(2-methoxyethyl)cyclopentanamine.[1]

-

Recommendation: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).[1]

-

Mechanistic Logic: RuPhos is specifically engineered for secondary amines.[2] Its bulk promotes the difficult reductive elimination step required for sterically hindered disubstituted amines.

-

Catalyst Source: Use RuPhos Pd G4 (Fourth Generation Precatalyst).[3] It ensures a defined 1:1 Pd:Ligand ratio and rapid activation at low temperatures, minimizing side reactions (like

-hydride elimination) that occur during the slow activation of Pd(OAc)₂ or Pd₂(dba)₃.[1]

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting where the specific steric properties of N-(2-methoxyethyl)cyclopentanamine impact the workflow.

Caption: The catalytic cycle. Note the "Steric Bottleneck" at Amine Coordination, which RuPhos is designed to overcome.

Experimental Protocols

Protocol A: Standard High-Efficiency Conditions

Best for: Unactivated Aryl Bromides/Chlorides with robust functional groups.[1]

Reagents:

-

N-(2-methoxyethyl)cyclopentanamine (1.2 equiv)[1]

-

Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)[1]

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

-

Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step:

-

Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Add RuPhos Pd G4, NaOtBu, and the Aryl Halide (if solid).

-

Note: RuPhos Pd G4 is air-stable, so this can be done on the bench, but purging afterwards is critical.

-

-

Purge: Seal the vial and purge with inert gas for 5 minutes.

-

Liquids Addition: Add anhydrous Toluene via syringe. Then add N-(2-methoxyethyl)cyclopentanamine via syringe.[1]

-

Reaction: Heat to 85°C for 2–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite plug to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: "Mild" Conditions for Sensitive Substrates

Best for: Substrates containing esters, nitriles, or base-sensitive heterocycles.

Reagents:

-

Catalyst: RuPhos Pd G4 (2.0 - 4.0 mol%)[1]

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be finely ground/anhydrous.[1]

Modifications:

Workflow Visualization

Caption: Operational workflow for setting up the Buchwald-Hartwig amination.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by ether tail or impure amine.[1] | Increase catalyst to 4 mol%. Ensure amine is distilled/pure. Switch to BrettPhos ONLY if the aryl halide is extremely hindered (rare for this amine). |

| Debromination (Ar-H) | Decrease reaction temperature by 10°C. Ensure solvent is strictly anhydrous. | |

| Amine Remaining | Incomplete coupling due to steric bulk. | Add 0.5 equiv more amine. Switch solvent to t-Amyl Alcohol to increase reaction temperature capability. |

| Blue/Green Reaction | Oxidation of amine/catalyst (Oxygen leak). | Check septum integrity. Ensure vigorous inert gas purging. |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Definitive guide on Ligand Selection: RuPhos for secondary amines).

-

[1]

-

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (Comprehensive review of substrate scope).

-

[1]

-

-

BenchChem Protocols. "RuPhos Pd G4 Application Notes.

-

[1]

-

-

Sigma-Aldrich. "Buchwald-Hartwig Cross Coupling Reaction User Guide."[1] (General stoichiometry and solvent tables).

Troubleshooting & Optimization

Technical Support Center: Purification of Amine Products

Topic: Removal of Unreacted Cyclopentanone from Reductive Amination Mixtures

Executive Summary

This guide addresses the specific challenge of separating unreacted Cyclopentanone (starting material) from a Cyclopentyl-amine product following reductive amination.

The Core Challenge: While acid-base extraction is the standard for amine purification, Cyclopentylamine is miscible with water [1]. This makes retrieving the product from an aqueous acid wash difficult without extensive "salting out." Therefore, Chemo-selective Bisulfite Extraction is the recommended primary protocol for this specific substrate pair, as it removes the ketone into the aqueous phase while leaving the amine product in the organic phase.

Physical Property Analysis

| Property | Cyclopentanone (Impurity) | Cyclopentylamine (Product) | Implication |

| Boiling Point | 130.6 °C | 106–108 °C | Simple distillation is inefficient due to proximity (<25°C difference). |

| Water Solubility | Slightly Soluble | Miscible | CRITICAL: Avoid standard aqueous workups where the product enters the water phase. |

| Reactivity | Forms Bisulfite Adducts | Basic (pKa ~10.65) | Bisulfite wash is the most selective separation method. |

| State | Liquid | Liquid | Both are liquids; crystallization is not an option. |

Module 1: The "Gold Standard" Protocol (Bisulfite Extraction)

Best For: High-purity separation when the amine product is water-soluble or acid-sensitive.

Mechanism:

Cyclopentanone is an unhindered cyclic ketone. It reacts rapidly with Sodium Bisulfite (NaHSO₃) to form a water-soluble

Step-by-Step Protocol

-

Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (DCM or Ethyl Acetate are preferred).

-

Reagent Setup: Prepare a saturated aqueous solution of Sodium Bisulfite (approx. 40% w/v).

-

The Wash:

-

Add the saturated NaHSO₃ solution to the organic phase (1:1 volume ratio).

-

Vigorous Agitation: Shake vigorously for 3–5 minutes. Note: The reaction occurs at the interface; vigorous mixing is essential.

-

-

Separation:

-

Allow layers to settle.

-

Bottom Layer (if DCM): Contains Product (Amine).

-

Top Layer (Aqueous): Contains Cyclopentanone-Bisulfite adduct.

-

-

Polishing: Wash the organic layer once with brine to remove residual bisulfite salts.

-

Drying: Dry over Na₂SO₄ and concentrate.

Visualizing the Workflow:

Caption: Selective removal of Cyclopentanone via bisulfite adduct formation. The amine product never enters the aqueous phase, preventing yield loss.

Module 2: Modified Acid-Base Extraction (Salting Out)

Best For: Situations where bisulfite is unavailable or if the amine is hydrophobic enough to be extracted back from water.

Warning: Because Cyclopentylamine is miscible with water, a standard acid-base extraction will result in massive yield loss unless the aqueous phase is saturated with salt ("Salting Out") during the recovery step.

Protocol

-

Acid Wash: Dissolve crude in Ether/DCM. Extract with 1M HCl.

-

Result: Cyclopentanone stays in Organic.[2] Amine goes to Aqueous (as salt).

-

-

Organic Wash: Wash the aqueous acidic layer 2x with fresh organic solvent to remove all traces of ketone. Discard these organics.

-

Basification (The Critical Step):

-

Cool the aqueous layer on ice.

-

Add NaOH pellets or 10M NaOH until pH > 12.

-

Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains). This decreases the solubility of the amine in water.

-

-

Extraction: Extract the aqueous layer 3–4 times with DCM (DCM is better than Ether for extracting polar amines).

-

Drying: Dry combined organics over K₂CO₃ (avoid acidic drying agents like silica).

Module 3: Scavenging Resins (Polishing)

Best For: Removing trace (<5%) ketone levels in late-stage pharmaceutical intermediates without aqueous workup.

-

Reagent: Sulfonyl hydrazide functionalized silica or polymer resin.

-

Mechanism: The hydrazide reacts covalently with the ketone to form a hydrazone, which remains bound to the solid support.

-

Protocol: Add 3–5 equivalents of resin to the reaction mixture. Stir for 2–4 hours. Filter. The filtrate contains the pure amine.

Troubleshooting & FAQs

Q1: I formed a thick emulsion during the Bisulfite wash. What do I do?

Cause: Bisulfite adducts can sometimes precipitate or change the density/surface tension of the aqueous phase. Solution:

Add Brine: Increases the ionic strength difference.

Filtration: If a solid precipitate (the adduct) is visible at the interface, filter the entire biphasic mixture through a pad of Celite [2].[3] The solid adduct stays on the Celite; the liquid layers will separate easily in the filtrate.

Q2: Can I use Silica Gel Chromatography?

Answer: Yes, but with modifications.

Issue: Amines "streak" on standard silica due to interaction with acidic silanol groups.

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent.

Visualization: Cyclopentanone is not UV active. Use KMnO₄ stain (shows ketone as brown spot) or Iodine chamber. Ninhydrin will only show the amine.

Q3: Why not just distill the mixture?

Answer: While possible, the boiling point difference (~24°C) is often insufficient for high purity (>99%) without a fractionating column. Furthermore, amines can form azeotropes with ketones or solvents. Chemical separation (Bisulfite) is thermodynamically superior to physical separation (Distillation) for this specific pair.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2906, Cyclopentylamine. Retrieved from [Link]

-

Boucher, M. M., et al. (2017).[3] Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Carl Roth. (2024). Cyclopentanone Safety Data Sheet & Properties. Retrieved from [Link]

Sources

Validation & Comparative

Scaffold Selection in Lead Optimization: N-(2-methoxyethyl)cyclopentanamine vs. Cyclopropylamine Analogs

Executive Summary

In the hit-to-lead optimization phase of drug discovery, the choice between a rigid, strained cyclopropylamine (CPA) scaffold and a flexible, solvated N-(2-methoxyethyl)cyclopentanamine (NMEC) moiety is often a decision between ligand efficiency and metabolic safety .

While cyclopropylamine analogs are prized for their ability to lower pKa and reduce molecular weight (MW) while mimicking phenyl ring electronics, they carry a high risk of Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes. In contrast, N-(2-methoxyethyl)cyclopentanamine offers a "safer," adaptive steric profile with improved aqueous solubility, albeit at the cost of increased steric bulk and rotatable bonds.[1]

This guide objectively compares these two motifs, providing experimental workflows to validate their suitability in your lead series.

Critical Analysis: Physicochemical & Biological Profiles

Electronic Profile and Basicity (pKa)

Modulating basicity is critical for membrane permeability and hERG avoidance.

-

Cyclopropylamine Analogs: The

-like character of the cyclopropyl carbons increases the s-character of the C-N bond, significantly lowering the pKa compared to aliphatic amines.-

Typical pKa: 8.5 – 9.0[1]

-

Impact: Improved passive permeability; reduced lysosomal trapping.

-

-

N-(2-methoxyethyl)cyclopentanamine: The inductive electron-withdrawing effect (-I) of the

-oxygen in the methoxyethyl tail reduces the pKa relative to a pure alkyl amine, but less drastically than the cyclopropyl ring.-

Typical pKa: 9.2 – 9.6

-

Impact: Moderate basicity; the ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), potentially engaging solvent or protein residues.

-

Metabolic Stability & Toxicity Risks

This is the primary differentiator.

-

The CPA Risk (Suicide Inhibition): Cyclopropylamines are notorious mechanism-based inactivators (suicide substrates) of CYP450s and MAO enzymes. The catalytic cycle initiates a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT), generating a nitrogen radical. This triggers the opening of the strained cyclopropane ring, forming a reactive carbon-centered radical that covalently modifies the enzyme's heme porphyrin.

-

The NMEC Profile (Oxidative Clearance): The cyclopentyl ring is metabolically "soft" but predictable. Primary clearance occurs via:

-

O-dealkylation of the methoxyethyl tail (yielding an unstable hemiaminal).

-

Hydroxylation of the cyclopentyl ring (typically at C-3/C-4).

-

Advantage:[2] These pathways follow standard Michaelis-Menten kinetics and rarely result in irreversible enzyme inhibition.

-

Conformational Space

-

CPA: Rigid, planar-like geometry.[1] Excellent for filling narrow hydrophobic pockets where entropy loss upon binding must be minimized.

-

NMEC: The cyclopentyl ring adopts a "puckered" envelope conformation, and the methoxyethyl chain adds flexibility.[1] This motif is superior for "induced fit" scenarios or when reaching for a distal polar interaction via the ether oxygen.

Comparative Data Summary

| Feature | Cyclopropylamine (CPA) Analogs | N-(2-methoxyethyl)cyclopentanamine |

| Molecular Weight | Low (Compact) | Moderate (+ ~40-60 Da vs CPA) |

| Basicity (pKa) | Low (~8.7) | Moderate (~9.5) |

| LogP (Lipophilicity) | Moderate | Lower (Ether oxygen reduces LogP) |

| TPSA | Low | Higher (+9.2 Ų for Ether O) |

| Metabolic Risk | High (Irreversible CYP Inhibition) | Low (Reversible Clearance) |

| Synthetic Access | Challenging (Kulinkovich/Cyclopropanation) | Excellent (Reductive Amination) |

| Ligand Efficiency | High | Moderate |

Visualizing Metabolic Fates

The following diagram illustrates the divergent metabolic pathways that define the safety profile of these two pharmacophores.

Figure 1: Divergent metabolic pathways. CPA undergoes bioactivation to a reactive species causing toxicity, whereas NMEC undergoes standard Phase I oxidation.[1]

Experimental Protocols

Synthesis of N-(2-methoxyethyl)cyclopentanamine

Rationale: Unlike CPA analogs which often require handling hazardous diazomethane or organozinc reagents (Simmons-Smith/Kulinkovich), NMEC is accessible via a robust, one-pot reductive amination.[1]

Reagents:

-

Cyclopentanone (1.0 eq)

-

2-Methoxyethylamine (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]

-

Acetic Acid (catalytic)

-

Dichloromethane (DCM)

Protocol:

-

Imine Formation: In a dry round-bottom flask, dissolve Cyclopentanone (10 mmol) and 2-Methoxyethylamine (12 mmol) in anhydrous DCM (50 mL). Add Acetic Acid (0.5 mL). Stir at room temperature for 30 minutes under Nitrogen.

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (stain with Ninhydrin) or LC-MS (Target M+H = 144.2).

-